molecular formula C15H25Cl3SSi B14252803 11-(3-Thienyl)undecyltrichlorosilane CAS No. 255869-26-2

11-(3-Thienyl)undecyltrichlorosilane

Cat. No.: B14252803
CAS No.: 255869-26-2
M. Wt: 371.9 g/mol
InChI Key: PZGXPPJWXWJIJP-UHFFFAOYSA-N
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Description

11-(3-Thienyl)undecyltrichlorosilane (3TUTS) is a functional organosilane compound characterized by an 11-carbon alkyl chain terminated with a thiophene (3-thienyl) group and a trichlorosilane (-SiCl₃) anchoring moiety. The trichlorosilane group enables covalent bonding to hydroxylated surfaces (e.g., silicon, glass, or indium tin oxide [ITO]), forming stable self-assembled monolayers (SAMs) . The thiophene terminal group imparts unique electronic properties, making 3TUTS SAMs effective templates for electrochemical polymerization of conductive polymers like polythiophene .

3TUTS is synthesized via adsorption from solution, typically using anhydrous toluene, and forms densely packed monolayers due to the strong Si-O-Si bonds formed during surface attachment . Its applications span nanotechnology, biosensing, and organic electronics, particularly in creating surfaces that nucleate polymer growth at lower electrochemical potentials compared to unmodified substrates .

Properties

CAS No.

255869-26-2

Molecular Formula

C15H25Cl3SSi

Molecular Weight

371.9 g/mol

IUPAC Name

trichloro(11-thiophen-3-ylundecyl)silane

InChI

InChI=1S/C15H25Cl3SSi/c16-20(17,18)13-9-7-5-3-1-2-4-6-8-10-15-11-12-19-14-15/h11-12,14H,1-10,13H2

InChI Key

PZGXPPJWXWJIJP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CCCCCCCCCCC[Si](Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes for 11-(3-Thienyl)undecyltrichlorosilane

The synthesis of 11-(3-thienyl)undecyltrichlorosilane involves coupling a thiophene moiety to an undecyl chain terminated with a trichlorosilyl group. While proprietary details remain undisclosed, published protocols suggest two primary approaches:

Hydrosilylation of 3-Thienylundecene

This method involves the platinum-catalyzed addition of trichlorosilane (HSiCl₃) to 3-thienyl-1-undecene. The reaction proceeds under inert conditions to prevent hydrolysis of the trichlorosilyl group:
$$
\text{3-Thienylundecene} + \text{HSiCl}_3 \xrightarrow{\text{Pt catalyst}} \text{11-(3-Thienyl)undecyltrichlorosilane}
$$
Key parameters include:

  • Catalyst : Karstedt’s catalyst (Pt₂(dvs)₃) at 0.1–1.0 mol%
  • Temperature : 60–80°C
  • Solvent : Dry toluene or hexane.

Grignard Reaction with 11-Bromoundecyltrichlorosilane

An alternative route employs a Grignard reagent derived from 3-bromothiophene reacting with 11-bromoundecyltrichlorosilane:
$$
\text{3-ThienylMgBr} + \text{11-Bromoundecyltrichlorosilane} \rightarrow \text{11-(3-Thienyl)undecyltrichlorosilane} + \text{MgBr}_2
$$
This method requires strict anhydrous conditions and yields ≈70–80% after purification.

Purification and Characterization

Post-synthesis purification typically involves fractional distillation under reduced pressure (1–5 mmHg) to isolate the product from unreacted precursors. Characterization employs:

Table 1: Key Spectroscopic Data for 11-(3-Thienyl)undecyltrichlorosilane
Technique Observations Source
¹H NMR δ 7.25 (thienyl H), 3.15 (–SiCl₃), 1.25–1.45 (m, –(CH₂)₁₀–)
FTIR 2950 cm⁻¹ (C–H stretch), 1250 cm⁻¹ (Si–Cl), 790 cm⁻¹ (thiophene ring)
XPS Si 2p peak at 102.5 eV (Si–Cl), S 2p at 164.0 eV (thiophene)
Ellipsometry Thickness: 1.8–2.2 nm (monolayer on ITO)

Monolayer Assembly and Optimization

11-(3-Thienyl)undecyltrichlorosilane forms SAMs on oxide substrates (e.g., indium tin oxide, silicon) via trichlorosilyl hydrolysis and condensation. Research highlights:

Standard Adsorption (TUTS-STD)

  • Conditions : 0.01 M in dimethyl silicone, 120 min immersion.
  • Outcome : Liquid-like monolayers with thiophene groups oriented parallel to the substrate.

Twice Adsorption Method (TUTS-TAM)

  • Process : Initial adsorption (10–60 min) followed by a second immersion (120 min) to fill gaps.
  • Result : 15–20% higher molecular density vs. TUTS-STD, confirmed via ESCA and UV-vis.
Table 2: Monolayer Properties vs. Adsorption Method
Parameter TUTS-STD TUTS-TAM (60 min)
Contact Angle 95° ± 3° 102° ± 2°
Thickness 1.9 nm 2.1 nm
Packing Density 3.2 molecules/nm² 3.8 molecules/nm²

Electrochemical Polymerization

Thiophene-terminated SAMs undergo oxidative polymerization using FeCl₃, forming conjugated polythiophene layers. UV-vis spectra of polymerized TUTS-TAM show a broad absorbance at λₘₐₓ ≈ 741 nm, indicating extended π-conjugation.

Challenges and Recommendations

  • Hydrolysis Sensitivity : Trichlorosilyl groups require inert handling to prevent premature hydrolysis.
  • Orientation Control : Substrate pre-treatment (e.g., UV-ozone cleaning) enhances SAM uniformity.
  • Scalability : Batch-to-batch variability in silane purity remains a bottleneck for industrial adoption.

Chemical Reactions Analysis

Types of Reactions: 11-(3-Thienyl)undecyltrichlorosilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 11-(3-Thienyl)undecyltrichlorosilane primarily involves the formation of self-assembled monolayers (SAMs) on substrates. The trichlorosilane group reacts with hydroxyl groups on the substrate surface, forming covalent Si-O bonds. This results in a densely packed monolayer with the thiophene rings oriented outward, providing a functional surface for further chemical modifications .

Comparison with Similar Compounds

Key Observations :

  • 3TUTS vs. Bromoester Analogs : While both feature 11-carbon chains and trichlorosilane anchors, the bromoester group in 11-(2-bromo-2-methylpropionyloxy)undecyltrichlorosilane enables surface-initiated atom transfer radical polymerization (SI-ATRP) for antifouling polymer brushes . In contrast, 3TUTS’s thiophene group facilitates π-π interactions for conductive polymer growth .
  • 3TUTS vs. Alkenyl Silanes : 10-Undecenyltrichlorosilane lacks aromaticity but offers alkene-terminated SAMs for thiol-ene coupling, highlighting the trade-off between electronic conductivity (3TUTS) and modular post-functionalization (alkene) .

Reactivity and Application-Specific Performance

Electrochemical Polymerization

3TUTS-modified ITO surfaces enable polythiophene deposition at potentials 0.2–0.4 V lower than bare ITO, attributed to the thiophene SAM acting as a nucleation site . Comparatively, bromoester-modified surfaces (e.g., 11-(2-bromo-2-methylpropionyloxy)undecyltrichlorosilane) are inert in such reactions but excel in grafting poly(methyl methacrylate) (PMMA) brushes for dielectric layers .

Surface Stability and Packing Density

3TUTS SAMs exhibit moderate packing density due to steric hindrance from the bulky thiophene group, as evidenced by ellipsometry (thickness ~1.0–1.5 nm) . In contrast, bromoester SAMs with smaller terminal groups achieve denser packing, critical for high-integrity polymer brush growth .

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